Glycine 4-methoxy-beta-naphthylamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves the reaction of glycine with 4-methoxy-beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions typically include:
Reactants: Glycine, 4-methoxy-beta-naphthylamine, hydrochloric acid
Solvent: Aqueous or organic solvent
Temperature: Controlled temperature, often around room temperature
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Glycine 4-methoxy-beta-naphthylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glycine 4-methoxy-beta-naphthylamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and activity.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Potential use in diagnostic assays to measure enzyme activity in biological samples.
Industry: Utilized in the development of biochemical assays and research tools.
Mechanism of Action
The mechanism of action of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound interacts with the enzyme’s active site, leading to the cleavage of the amide bond and the release of 4-methoxy-beta-naphthylamine. This reaction can be monitored to measure enzyme activity and kinetics .
Comparison with Similar Compounds
Glycine 4-methoxy-beta-naphthylamide hydrochloride can be compared with other similar compounds such as:
Glycine 4-methoxy-beta-naphthylamide: Without the hydrochloride salt, this compound has similar applications but may differ in solubility and stability.
Glycine 4-methoxy-alpha-naphthylamide: A structural isomer with different enzymatic activity and applications.
Glycine 4-methoxy-gamma-naphthylamide: Another isomer with distinct properties and uses.
The uniqueness of this compound lies in its specific interaction with certain enzymes, making it a valuable tool in proteomics and enzymatic research.
Properties
IUPAC Name |
2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTGKLWGIASWQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201930-16-7 |
Source
|
Record name | 201930-16-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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